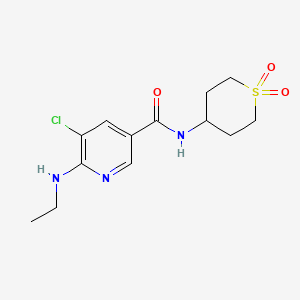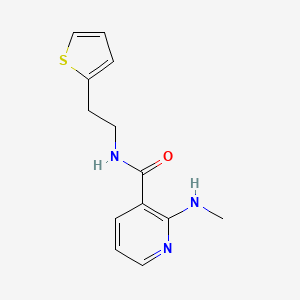
5-chloro-N-(1,1-dioxothian-4-yl)-6-(ethylamino)pyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-chloro-N-(1,1-dioxothian-4-yl)-6-(ethylamino)pyridine-3-carboxamide, also known as CP-690,550, is a small molecule drug that has been extensively studied for its potential therapeutic applications. It belongs to the class of Janus kinase inhibitors and has been shown to have immunosuppressive and anti-inflammatory effects.
Wirkmechanismus
5-chloro-N-(1,1-dioxothian-4-yl)-6-(ethylamino)pyridine-3-carboxamide works by inhibiting the activity of Janus kinases (JAKs), which are enzymes involved in signaling pathways that regulate immune and inflammatory responses. By inhibiting JAKs, this compound blocks the production of cytokines and other inflammatory mediators, leading to a reduction in inflammation and immune response.
Biochemical and Physiological Effects
This compound has been shown to have significant biochemical and physiological effects in preclinical studies. It has been shown to reduce inflammation and immune response in animal models of autoimmune diseases and organ transplantation. It has also been shown to improve clinical outcomes in patients with rheumatoid arthritis and psoriasis.
Vorteile Und Einschränkungen Für Laborexperimente
5-chloro-N-(1,1-dioxothian-4-yl)-6-(ethylamino)pyridine-3-carboxamide has several advantages for lab experiments. It is a small molecule drug that can be easily synthesized and purified. It has also been extensively studied, with a large body of preclinical and clinical data available. However, there are also some limitations to its use in lab experiments. It has a narrow therapeutic window and can cause immunosuppression, making it difficult to use in certain experiments. It is also expensive and may not be readily available in some labs.
Zukünftige Richtungen
There are several future directions for research on 5-chloro-N-(1,1-dioxothian-4-yl)-6-(ethylamino)pyridine-3-carboxamide. One area of interest is the potential use of the drug in the treatment of other autoimmune diseases, such as multiple sclerosis and lupus. Another area of interest is the development of more selective JAK inhibitors that target specific JAK isoforms, which may reduce the risk of side effects. Additionally, there is ongoing research into the use of this compound in combination with other drugs to enhance its therapeutic effects.
Synthesemethoden
The synthesis of 5-chloro-N-(1,1-dioxothian-4-yl)-6-(ethylamino)pyridine-3-carboxamide involves the reaction of 5-chloro-6-(ethylamino)pyridine-3-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 1,1-dioxothiane-4-carboxamide to form the desired product. The synthesis has been optimized to produce high yields and purity of the compound.
Wissenschaftliche Forschungsanwendungen
5-chloro-N-(1,1-dioxothian-4-yl)-6-(ethylamino)pyridine-3-carboxamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have immunosuppressive and anti-inflammatory effects, making it a promising candidate for the treatment of autoimmune diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. It has also been studied for its potential use in organ transplantation to prevent rejection.
Eigenschaften
IUPAC Name |
5-chloro-N-(1,1-dioxothian-4-yl)-6-(ethylamino)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClN3O3S/c1-2-15-12-11(14)7-9(8-16-12)13(18)17-10-3-5-21(19,20)6-4-10/h7-8,10H,2-6H2,1H3,(H,15,16)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSGURNPIKBYQPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=C(C=C(C=N1)C(=O)NC2CCS(=O)(=O)CC2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.82 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(2-Methoxycyclopentyl)amino]-2-methylpropanenitrile](/img/structure/B7554604.png)
![2-[4-(2-Hydroxyethyl)piperazin-1-yl]quinoline-3-carbonitrile](/img/structure/B7554610.png)


![(5Z)-3-butyl-5-[(4-fluorophenyl)methylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B7554632.png)

![2-[(5-Ethyl-1,2,4-oxadiazol-3-yl)methylamino]-2-phenylacetic acid](/img/structure/B7554640.png)
![N-[(3-pyridin-4-yl-1H-pyrazol-5-yl)methyl]cyclopropanamine](/img/structure/B7554642.png)
![2-[(E)-2-pyridin-2-ylethenyl]-1,3-benzothiazole](/img/structure/B7554645.png)
![2-[(3-Aminophenyl)methyl-benzylamino]ethanol](/img/structure/B7554649.png)


![(3,5-Dimethylpiperidin-1-yl)-[2-(ethylamino)pyridin-4-yl]methanone](/img/structure/B7554670.png)
![(2,6-Dimethylmorpholin-4-yl)-[4-(ethylamino)phenyl]methanone](/img/structure/B7554690.png)